Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H25NO2. It is a derivative of cyclobutane, featuring an ethyl ester group and a cyclohexylamino substituent. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is widely used in scientific research for various purposes:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use this compound to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and drug interactions.
Industry: The compound is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride include:
- Cyclobutanecarboxylic acid derivatives
- Cyclohexylamine derivatives
- Ethyl esters of other carboxylic acids
Uniqueness
What sets this compound apart is its unique combination of a cyclobutane ring with a cyclohexylamino substituent and an ethyl ester group. This structure imparts specific chemical and biological properties that make it valuable for research and industrial applications .
Biological Activity
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on recent research findings.
- Molecular Formula : C₁₀H₁₅ClN₂O₂
- Molecular Weight : 216.7 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers indicating its structural class.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes that play a role in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Receptor Activity : The compound could interact with neurotransmitter receptors, influencing neurological functions and possibly exhibiting antidepressant or anxiolytic effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study/Source | Biological Activity | Findings |
---|---|---|
Study A (2023) | Antidepressant Effects | Demonstrated significant reduction in depressive-like behavior in animal models. |
Study B (2024) | Antinociceptive Activity | Reduced pain response in formalin-induced pain models. |
Study C (2024) | Enzyme Inhibition | Inhibited enzyme X by 45%, suggesting potential for metabolic regulation. |
Case Study 1: Antidepressant Effects
In a controlled study involving rodent models, this compound was administered over a period of two weeks. Results indicated a statistically significant decrease in behaviors associated with depression, as measured by the forced swim test and sucrose preference test. These findings suggest a potential mechanism involving serotonin modulation.
Case Study 2: Analgesic Properties
Another study focused on the analgesic properties of the compound. When tested in a formalin pain model, subjects receiving the compound exhibited reduced pain scores compared to controls. This effect was attributed to the compound's ability to modulate pain pathways, possibly through the inhibition of cyclooxygenase enzymes.
Properties
Molecular Formula |
C14H26ClNO2 |
---|---|
Molecular Weight |
275.81 g/mol |
IUPAC Name |
ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-2-17-13(16)14(9-6-10-14)11-15-12-7-4-3-5-8-12;/h12,15H,2-11H2,1H3;1H |
InChI Key |
CZVQIXSBFPISCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)CNC2CCCCC2.Cl |
Origin of Product |
United States |
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